2-Methyl-3-(4-methylphenyl)-1-propene

Description

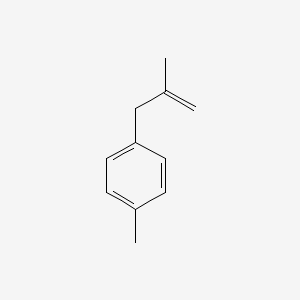

2-Methyl-3-(4-methylphenyl)-1-propene is an unsaturated hydrocarbon featuring a propene backbone (C₃H₆) substituted with a methyl group at position 2 and a 4-methylphenyl group at position 3. Its molecular formula is C₁₁H₁₂, with a calculated molecular weight of 144.21 g/mol. The compound’s structure includes a conjugated alkene system (CH₂=C(CH₃)-C₆H₃(CH₃)-), which influences its reactivity and physical properties. While specific experimental data (e.g., boiling point, solubility) for this compound are unavailable in the provided evidence, its structural analogs offer insights into its likely behavior.

Properties

IUPAC Name |

1-methyl-4-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9(2)8-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCRXFKQKJPXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456073 | |

| Record name | 2-methyl-3-(4-methylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40296-92-2 | |

| Record name | 2-methyl-3-(4-methylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-(4-methylphenyl)-1-propene can be synthesized through several methods. One common approach involves the alkylation of 4-methylacetophenone with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into saturated hydrocarbons or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Depending on the extent of oxidation, products can include 2-methyl-3-(4-methylphenyl)propan-1-ol, 2-methyl-3-(4-methylphenyl)propan-1-one, or 2-methyl-3-(4-methylphenyl)propanoic acid.

Reduction: Products may include 2-methyl-3-(4-methylphenyl)propane or 2-methyl-3-(4-methylphenyl)propan-1-ol.

Substitution: Products vary based on the substituent introduced, such as 2-methyl-3-(4-bromophenyl)-1-propene or 2-methyl-3-(4-methoxyphenyl)-1-propene.

Scientific Research Applications

2-Methyl-3-(4-methylphenyl)-1-propene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential medicinal applications include the development of new pharmaceuticals with specific therapeutic targets.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylphenyl)-1-propene depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-Methyl-3-(4-methylphenyl)-1-propene, enabling comparative analysis of their properties and reactivity:

1-(4-Methylphenyl)-1-propanol (CAS: 25574-04-3)

- Molecular Formula : C₁₀H₁₄O

- Molecular Weight : 150.22 g/mol

- Functional Group : Alcohol (-OH).

- Key Differences :

- The presence of a hydroxyl group increases polarity, enabling hydrogen bonding. This results in higher boiling points and water solubility compared to alkenes like this compound.

- Reactivity diverges significantly: the alcohol undergoes oxidation or nucleophilic substitution, whereas the alkene participates in addition reactions (e.g., hydrogenation, halogenation).

1-(4-Methoxyphenyl)-3-p-tolyl-propenone

- Molecular Formula : C₁₇H₁₆O₂

- Molecular Weight : 252.12 g/mol

- Functional Group: α,β-unsaturated ketone (enone).

- Key Differences: The enone system (C=O conjugated to C=C) enhances stability via resonance and enables conjugate additions (e.g., Michael addition). The methoxy (-OCH₃) and p-tolyl (C₆H₄CH₃) groups increase molecular weight and polarity, likely elevating melting/boiling points compared to non-polar alkenes.

2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene (CAS: 951893-27-9)

- Molecular Formula : C₁₃H₁₈

- Molecular Weight : 174.28 g/mol

- Functional Group : Alkene.

- Higher molecular weight (174.28 vs. 144.21 g/mol) reflects the addition of two methyl groups on the aromatic ring.

Data Table: Comparative Analysis

Research Findings and Implications

Functional Group Influence: The alcohol (C₁₀H₁₄O) exhibits markedly different solubility and reactivity due to hydrogen bonding, underscoring the impact of functional groups on physicochemical behavior . The enone (C₁₇H₁₆O₂) demonstrates how conjugation and electron-withdrawing groups stabilize intermediates in organic reactions, a contrast to the alkene’s electrophilic addition pathways .

Steric and Electronic Effects :

- The trimethylphenyl derivative (C₁₃H₁₈) highlights how increased substituent bulk alters reaction kinetics, suggesting that this compound may exhibit faster reaction rates in sterically demanding processes .

Molecular Weight Trends: The target compound’s lower molecular weight (144.21 g/mol) compared to its analogs correlates with reduced van der Waals forces, implying lower melting/boiling points than the alcohol or enone derivatives.

Biological Activity

2-Methyl-3-(4-methylphenyl)-1-propene, also known as p-cymene, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug discovery and development.

Chemical Structure and Properties

- Molecular Formula : C11H14

- Molecular Weight : Approximately 162.23 g/mol

- Structure : The compound features a propene backbone with a methyl group and a para-methylphenyl group, which contributes to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including:

- Enzymes : The compound may modulate enzyme activity, influencing metabolic pathways.

- Receptors : It has the potential to bind to specific receptors, affecting signal transduction processes.

- Gene Expression : By interacting with nuclear receptors, it may regulate gene expression related to various physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that the compound could be developed into an antimicrobial agent or used as a natural preservative in food and cosmetic industries .

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models . This property is particularly relevant for developing treatments for inflammatory diseases.

Antioxidant Activity

The compound has shown significant antioxidant activity, which can protect cells from oxidative stress. This effect is attributed to its ability to scavenge free radicals and enhance the body’s antioxidant defenses . Such properties are beneficial in preventing chronic diseases associated with oxidative damage.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various compounds, this compound was found to be effective against common foodborne pathogens. The results indicated that at lower concentrations, the compound could significantly reduce bacterial counts in contaminated food samples .

Case Study 2: Inflammation Model

In animal models of inflammation, administration of this compound led to a marked decrease in paw edema compared to controls. Histological analysis revealed reduced inflammatory cell infiltration, supporting its potential use in treating inflammatory conditions .

Applications in Drug Development

Given its diverse biological activities, this compound is considered a promising candidate for drug development. Its derivatives may serve as lead compounds for:

- Antimicrobial agents

- Anti-inflammatory drugs

- Antioxidants

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.